(3-Chloro-2-(methoxycarbonyl)phenyl)boronic acid
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Overview
Description
(3-Chloro-2-(methoxycarbonyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a chloro and a methoxycarbonyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-(methoxycarbonyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-chloro-2-(methoxycarbonyl)phenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-2-(methoxycarbonyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkene products.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide or sodium perborate.
Substitution: The chloro group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide, sodium perborate.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.
Oxidation: Phenols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(3-Chloro-2-(methoxycarbonyl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: Utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.
Industry: Employed in the production of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of (3-Chloro-2-(methoxycarbonyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 3-Chlorophenylboronic acid
- 4-Methoxycarbonylphenylboronic acid
Uniqueness
(3-Chloro-2-(methoxycarbonyl)phenyl)boronic acid is unique due to the presence of both chloro and methoxycarbonyl substituents on the phenyl ring. This combination of functional groups provides distinct reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry.
Properties
Molecular Formula |
C8H8BClO4 |
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Molecular Weight |
214.41 g/mol |
IUPAC Name |
(3-chloro-2-methoxycarbonylphenyl)boronic acid |
InChI |
InChI=1S/C8H8BClO4/c1-14-8(11)7-5(9(12)13)3-2-4-6(7)10/h2-4,12-13H,1H3 |
InChI Key |
GMUBCCVDBNMPPT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=CC=C1)Cl)C(=O)OC)(O)O |
Origin of Product |
United States |
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